Azido-PEG11-amine

Bioconjugation PROTACs ADC Linkers

Azido-PEG11-amine (N3-PEG11-NH2) is a heterobifunctional polyethylene glycol (PEG) derivative, featuring an azide group at one terminus and a primary amine at the other, linked by a precisely defined 11-unit ethylene glycol chain (C24H50N4O11, MW 570.67 g/mol). This monodispersed molecular architecture—where the PEG length is discrete and characterizable—is a critical distinction from polydisperse PEG alternatives, enabling rigorous characterization and batch-to-batch reproducibility essential for regulated development.

Molecular Formula C24H50N4O11
Molecular Weight 570.7 g/mol
CAS No. 1800414-71-4
Cat. No. B605809
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAzido-PEG11-amine
CAS1800414-71-4
SynonymsAzido-PEG11-amine, Amino-PEG11-azide
Molecular FormulaC24H50N4O11
Molecular Weight570.7 g/mol
Structural Identifiers
InChIInChI=1S/C24H50N4O11/c25-1-3-29-5-7-31-9-11-33-13-15-35-17-19-37-21-23-39-24-22-38-20-18-36-16-14-34-12-10-32-8-6-30-4-2-27-28-26/h1-25H2
InChIKeySEFFQZUNGHPPPA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Azido-PEG11-amine (CAS 1800414-71-4): Defined PEG11 Spacer for Click Chemistry and Bioconjugation


Azido-PEG11-amine (N3-PEG11-NH2) is a heterobifunctional polyethylene glycol (PEG) derivative, featuring an azide group at one terminus and a primary amine at the other, linked by a precisely defined 11-unit ethylene glycol chain (C24H50N4O11, MW 570.67 g/mol) . This monodispersed molecular architecture—where the PEG length is discrete and characterizable—is a critical distinction from polydisperse PEG alternatives, enabling rigorous characterization and batch-to-batch reproducibility essential for regulated development .

Why a Generic PEG Linker Cannot Substitute for Azido-PEG11-amine in Defined Bioconjugation


The utility of Azido-PEG11-amine is not solely defined by its reactive end-groups, but by the specific length and monodispersity of its PEG11 spacer. Substituting a shorter PEG chain (e.g., PEG2, PEG4) or a longer, polydisperse PEG linker fundamentally alters critical molecular properties: the physical distance between conjugated moieties, the conjugate's hydrodynamic radius, and its in vivo pharmacokinetic profile . The precise 11-unit chain provides a calculated spatial separation (approximately 3.5–4.5 nm in an extended conformation) [1]. An empirically shorter linker may sterically hinder target protein engagement, while a longer or undefined polydisperse linker can introduce batch-to-batch variability in conjugate performance and immunogenicity risk, compromising reproducibility in both research and industrial-scale manufacturing [2].

Quantitative Evidence for Selecting Azido-PEG11-amine Over Its Closest Analogs


Azido-PEG11-amine vs. Azido-PEG2-amine: Extended Spacer Length Reduces Steric Hindrance

Azido-PEG11-amine incorporates a PEG11 chain, consisting of 11 ethylene glycol units, which provides a significantly greater spatial separation between conjugated moieties compared to shorter-chain analogs like Azido-PEG2-amine (PEG2, 2 units) [1]. The PEG11 chain is estimated to provide an extended length of approximately 3.5–4.5 nm [2]. This extended spacer minimizes steric hindrance, a critical factor when conjugating large biomolecules such as antibodies to cytotoxic payloads or when linking two protein ligands in a PROTAC molecule, potentially leading to more efficient ternary complex formation and target engagement .

Bioconjugation PROTACs ADC Linkers

Azido-PEG11-amine vs. Azido-PEG12-amine: Discrete PEG11 Length Defines a Unique Physicochemical Profile

The physicochemical properties of Azido-PEG11-amine are specifically tuned by its exact 11-unit PEG chain. When compared to the nearest analog, Azido-PEG12-amine, the difference of a single ethylene glycol unit results in quantifiable changes in molecular weight (570.67 vs. ~614 g/mol) [1]. This difference can influence key properties such as solubility and the hydrodynamic volume of the final conjugate. Furthermore, Azido-PEG11-amine is reported to be a clear liquid at room temperature, whereas Azido-PEG12-amine is described as a solid powder [2]. This difference in physical state can have practical implications for handling, formulation, and manufacturing processes, where a liquid reagent may offer advantages in automated synthesis or specific solvent systems [3].

Drug Delivery Nanotechnology Polymer Chemistry

Azido-PEG11-amine vs. NHS-PEG11-Azide: Functional Group Orthogonality Enables Flexible Conjugation Strategies

Azido-PEG11-amine is a heterobifunctional linker offering an azide group for copper-catalyzed or strain-promoted click chemistry and a primary amine for amide bond formation with activated carboxylic acids (e.g., NHS esters) . This contrasts with a compound like NHS-PEG11-Azide, which replaces the free amine with a pre-activated, amine-reactive NHS ester . The free amine in Azido-PEG11-amine provides greater synthetic flexibility. It can be coupled to a wide variety of carboxylic acid-containing payloads, linkers, or surfaces, and the resulting amide bond is stable. In contrast, an NHS ester is more labile and can hydrolyze in aqueous buffers, potentially reducing conjugation efficiency and requiring careful control of reaction conditions .

Click Chemistry Site-Specific Labeling Antibody-Drug Conjugates

Azido-PEG11-amine: Defined Solubility in DMSO Enables Reproducible Bioconjugation Protocols

Azido-PEG11-amine exhibits a specific, quantified solubility profile that is critical for its reliable application. It is reported to be soluble in DMSO at a concentration of at least 80 mg/mL (approximately 140 mM) . This high solubility in a standard, water-miscible organic solvent facilitates the preparation of concentrated stock solutions for bioconjugation reactions. While the compound is described as water-soluble due to its hydrophilic PEG chain [1], the provision of a precise solubility value in DMSO offers a practical benchmark for experimental design and ensures reproducible results across different laboratories and batches, a level of detail not always available for polydisperse PEG linkers .

Solubility Formulation In Vitro Assays

Azido-PEG11-amine: Validated Purity Standards Ensure Reproducibility in Sensitive Applications

The procurement value of Azido-PEG11-amine is reinforced by documented purity standards from multiple reputable vendors. Specifications include a purity of >97% , ≥98% , and a specific HPLC purity of ≥93% with an elemental analysis for nitrogen content between 9.00 and 10.50% [1]. These quantitative purity metrics are essential for applications where linker heterogeneity could confound results, such as in the synthesis of well-defined ADCs with a precise drug-to-antibody ratio (DAR) or in PROTAC development where stoichiometric control is paramount. The availability of such quality control data is a key differentiator from less well-characterized linker alternatives .

Quality Control Chemical Synthesis Analytical Chemistry

Optimal Application Scenarios for Azido-PEG11-amine Based on Quantitative Evidence


Synthesis of PROTACs (Proteolysis-Targeting Chimeras) Requiring a Defined, Mid-Length Flexible Linker

The design of effective PROTACs is highly sensitive to linker length. Azido-PEG11-amine is an ideal candidate for constructing PROTACs where empirical screening has identified a PEG11 spacer as optimal for inducing a stable ternary complex between the target protein and an E3 ubiquitin ligase . Its heterobifunctional nature allows for sequential, site-specific conjugation of the two distinct protein-binding ligands via orthogonal click chemistry and amide bond formation. The defined PEG11 length (approx. 3.5–4.5 nm) provides a crucial, reproducible spatial parameter that is essential for optimizing and scaling up lead PROTAC candidates .

Construction of Antibody-Drug Conjugates (ADCs) with a Non-Cleavable, PEGylated Linker

In ADC development, non-cleavable linkers like Azido-PEG11-amine are used to enhance the stability of the drug-antibody bond in circulation, requiring lysosomal degradation of the antibody to release the active payload . The hydrophilic PEG11 spacer helps to shield the hydrophobic cytotoxic drug from the aqueous environment, potentially reducing ADC aggregation and improving the conjugate's pharmacokinetic profile. The precise PEG11 length ensures a consistent drug-to-antibody ratio (DAR) and a defined hydrodynamic radius, which are critical quality attributes for a homogeneous, well-characterized biologic drug candidate .

Site-Specific Bioconjugation for Protein Labeling and Surface Modification

The combination of an azide and a primary amine makes Azido-PEG11-amine a powerful tool for constructing complex bioconjugates with a defined architecture. For instance, the amine group can be used to attach the linker to a protein's accessible lysine residues or a surface, while the azide group remains available for a subsequent, highly specific click chemistry reaction with a fluorophore, affinity tag, or other functional molecule. This orthogonal reactivity, combined with the non-fouling, flexible PEG11 spacer, enables the creation of well-defined protein conjugates and functionalized surfaces with minimal non-specific binding, as demonstrated in various biochemical assays and material science applications .

Formulation Development and In Vitro Assays Requiring High DMSO Solubility

The documented high solubility of Azido-PEG11-amine in DMSO (≥80 mg/mL) is a critical parameter for researchers working with poorly water-soluble payloads or in assay systems sensitive to organic solvent content . This quantified solubility allows for the preparation of concentrated stock solutions, enabling the efficient introduction of the linker into reaction mixtures without exceeding solvent tolerance limits. This property simplifies experimental workflows and ensures the linker can be reliably incorporated at desired concentrations, which is a practical advantage over less well-characterized or less soluble linkers .

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